molecular formula C11H10ClNOS B1453493 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 921061-58-7

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B1453493
CAS No.: 921061-58-7
M. Wt: 239.72 g/mol
InChI Key: JJGPXZIRNYOGPJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (5-CM-2-4-MPT-HCl) is a synthetic compound commonly used in scientific research. It is a member of the thiazole family and is a white, crystalline solid with a molecular weight of 311.89 g/mol. 5-CM-2-4-MPT-HCl has a wide range of applications in the fields of biochemistry and physiology, including the study of enzyme activity, protein-protein interactions, and drug metabolism.

Scientific Research Applications

Central Nervous System Research

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its applications in neuroscience. For instance, a derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent selective serotonin-3 receptor antagonist. This compound was shown to penetrate the blood-brain barrier effectively, suggesting its utility in central nervous system-related studies (Rosen et al., 1990).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been researched as corrosion inhibitors. An example is the use of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments. This compound demonstrated a high degree of protection against corrosion, revealing potential applications in industrial settings (Attou et al., 2020).

Anti-Inflammatory Properties

Another significant application is in the exploration of anti-inflammatory properties. Methoxyalkyl thiazoles, a class of compounds that include derivatives of this compound, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These compounds were found to be non-redox inhibitors of 5-lipoxygenase, distinguishing them from other inhibitors (Falgueyret et al., 1993).

Synthesis and Transformation Studies

The compound has also been a subject of chemical synthesis and transformation studies. For instance, the synthesis and base-catalyzed ring transformation of related compounds have been explored, providing insights into the chemical behavior and potential applications of this class of compounds (Sápi et al., 1997).

Photophysical and Electronic Properties

Research has also delved into the photophysical and electronic properties of derivatives. Studies on donor-π-acceptor substituted 4-hydroxythiazoles, which include derivatives of this compound, have been conducted to understand their influence on photophysical properties and electronic structure (Habenicht et al., 2017).

Properties

IUPAC Name

5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGPXZIRNYOGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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